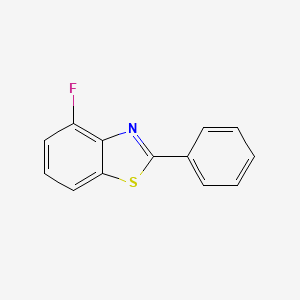

4-Fluoro-2-phenyl-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1629-92-1 |

|---|---|

Molecular Formula |

C13H8FNS |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4-fluoro-2-phenyl-1,3-benzothiazole |

InChI |

InChI=1S/C13H8FNS/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H |

InChI Key |

CDTAWXASQSOOJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 4 Fluoro 2 Phenyl 1,3 Benzothiazole and Analogues

Foundational Synthetic Strategies for Substituted Benzothiazoles

The construction of the benzothiazole (B30560) core is the initial and crucial step in the synthesis of its substituted derivatives. Several classical and modern methods have been developed for this purpose.

Condensation Reactions Involving 2-Aminothiophenol (B119425) Derivatives

One of the most fundamental and widely employed methods for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, and their derivatives. mdpi.commdpi.com This reaction typically proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization to form the benzothiazole ring. mdpi.com

Various catalysts can be employed to facilitate this condensation. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature has been used for the condensation of 2-aminothiophenol with aldehydes. nih.govyoutube.com Another approach utilizes a self-neutralizing acidic system generated from carbon dioxide and an alcohol, which offers an environmentally friendly and economically viable route. tandfonline.com The reaction of 2-aminothiophenol with benzaldehyde (B42025) derivatives can also be catalyzed by copper(I) oxide in the presence of an oxidant like DMSO. mdpi.com The table below summarizes various catalytic systems used for this condensation reaction.

| Catalyst/Reagent | Reactants | Conditions | Yield | Reference |

| H2O2/HCl | 2-Aminothiophenol, Aldehydes | Ethanol, Room Temperature | - | nih.govyoutube.com |

| CO2/Alcohol | 2-Aminothiophenol, Benzaldehydes | Mild Conditions | 55-87% | tandfonline.com |

| Cu2O/DMSO | 2-Aminothiophenol, p-Benzaldehydes | Room Temperature, 3-5 h | 70-90% | mdpi.com |

| Koser's Reagent | 2-Aminothiophenol, Substituted Benzaldehydes | 1,4-Dioxane, O2, Room Temperature, 15 min | 80-90% | mdpi.com |

Intramolecular Cyclization Pathways for Benzothiazole Ring Formation

Intramolecular cyclization represents another key strategy for the formation of the benzothiazole ring. nih.gov A common approach involves the cyclization of thiobenzanilides. This can be achieved through radical cyclization, such as the Jacobsen cyclization, which utilizes potassium ferricyanide (B76249). researchgate.netresearchgate.net This method has been shown to be highly effective for the synthesis of substituted benzothiazoles. researchgate.netresearchgate.net

Another pathway involves the intramolecular C-S bond formation of thioamide derivatives. This can be driven by visible light in the presence of a catalyst like 2,2,6,6-tetramethylpiperidine (B32323) N-oxide (TEMPO), offering a metal-free and environmentally benign approach. nih.gov The use of phenyliodine(III) bis(trifluoroacetate) (PIFA) or cerium ammonium (B1175870) nitrate (B79036) (CAN) can also promote the intramolecular cyclization of thiobenzamides under mild conditions. nih.gov

A three-component reaction involving 2-aminebenzo[d]thiazoles, sulfonyl azides, and terminal ynones can also lead to benzothiazolopyrimidine derivatives through a cascade process that includes an intramolecular cyclization step. nih.gov

Metal-Catalyzed Synthesis and Cross-Coupling Approaches

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and the construction of benzothiazoles is no exception. nih.govyoutube.com Palladium and copper catalysts are frequently employed for intramolecular C-S bond formation via cross-coupling reactions between an aryl halide and a thiourea (B124793) functionality to produce 2-aminobenzothiazoles. researchgate.net

Palladium-catalyzed cross-coupling reactions of thioether-substituted N-heterocycles, including benzothiazoles, with organozinc reagents provide a smooth route to functionalized derivatives at ambient temperatures. thieme-connect.com Nickel catalysts can also be used for these transformations. thieme-connect.com Furthermore, copper-catalyzed double C-S bond formation from N-benzyl-2-iodoanilines and potassium sulfide (B99878) offers a highly efficient synthesis of benzothiazoles. organic-chemistry.org

The table below highlights some metal-catalyzed approaches to benzothiazole synthesis.

| Metal Catalyst | Reactants | Reaction Type | Reference |

| Palladium/Copper | Aryl halide, Thiourea | Intramolecular C-S cross-coupling | researchgate.net |

| Palladium/Nickel | Thioether-substituted benzothiazoles, Organozinc reagents | Cross-coupling | thieme-connect.com |

| Copper | N-benzyl-2-iodoanilines, Potassium sulfide | Double C-S bond formation | organic-chemistry.org |

Specific Chemical Syntheses of Fluorinated Benzothiazole Architectures

The introduction of fluorine into the benzothiazole framework requires specific synthetic strategies to control the position and number of fluorine atoms.

Regioselective Fluorination Techniques

Achieving regioselectivity in fluorination is crucial for tailoring the properties of the final compound. One approach involves the synthesis of a nitro-precursor, such as 2-(4'-nitrophenyl)-1,3-benzothiazole, which can then undergo nucleophilic aromatic substitution with a fluoride (B91410) source, like [¹⁸F]fluoride, to introduce the fluorine atom at a specific position. nih.gov This method has been successfully used to synthesize fluorine-18 (B77423) labeled 2-(4'-fluorophenyl)-1,3-benzothiazole for imaging applications. nih.govresearchgate.net

Another strategy involves the use of a bromo substituent ortho to the anilido nitrogen, which directs the formation of a benzyne (B1209423) intermediate followed by intramolecular cyclization to yield a regiospecific product. researchgate.net This has been applied to the synthesis of 7-substituted benzothiazoles. researchgate.net The Jacobsen radical cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides is another example of a regioselective approach to synthesizing fluorinated benzothiazoles. researchgate.net I(I)/I(III) catalysis has also emerged as a method for the highly regioselective fluorination of unactivated allenes, which can be precursors to fluorinated building blocks. nih.gov

Novel Reagents and Reactions for Fluorine Introduction (e.g., Difluorocarbene Chemistry)

Recent advancements have introduced novel reagents and reactions for the incorporation of fluorine. tcichemicals.comtcichemicals.com Difluorocarbene (:CF₂) has emerged as a versatile intermediate for introducing fluorinated groups. acs.orgcas.cn In a novel application, difluorocarbene can act as a C-F source for the cyclization of 2-aminobenzenethiols, leading to the formation of fluorinated benzothiazoles. rsc.orgcas.cn This reaction represents a unique transformation where difluorocarbene facilitates both the construction of the thiazole (B1198619) ring and the simultaneous incorporation of a fluorine atom. cas.cn

The development of new fluorinating agents is also an active area of research. Reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) offer advantages in terms of handling and stability compared to traditional reagents. tcichemicals.comtcichemicals.com These newer reagents expand the toolbox for chemists to introduce fluorine into complex molecules like benzothiazoles. beilstein-journals.org

Targeted Synthesis of 4-Fluoro-2-phenyl-1,3-benzothiazole and Positional Isomers

The synthesis of this compound, a specific positional isomer within the fluorinated 2-phenylbenzothiazole (B1203474) family, follows established synthetic routes for benzothiazole core formation. The most prevalent and versatile method involves the condensation reaction between a substituted 2-aminothiophenol and an aromatic aldehyde.

For the targeted synthesis of this compound, the key precursors would be 3-fluoro-2-aminothiophenol and benzaldehyde. This reaction typically proceeds via an initial formation of a Schiff base intermediate (an imine), which then undergoes intramolecular cyclization through the nucleophilic attack of the thiol group onto the imine carbon, followed by an oxidation step to yield the aromatic benzothiazole ring. The fluorine atom at the 4-position of the benzothiazole ring originates from the corresponding position on the 2-aminothiophenol starting material.

Variations in reaction conditions can be employed to promote this transformation, often involving the use of an oxidizing agent and a catalyst in a suitable solvent. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol has been used to catalyze the condensation of 2-aminothiophenols with aldehydes at room temperature. researchgate.net

The synthesis of positional isomers, where the fluorine atom is located at different positions on the benzothiazole ring or the phenyl group, follows the same fundamental principle. The identity of the final isomer is dictated by the specific fluorinated starting materials used. For example, the synthesis of 2-(4'-fluorophenyl)-1,3-benzothiazole is achieved by condensing 2-aminothiophenol with 4-fluorobenzaldehyde. researchgate.netnih.gov This compound, a structural isomer of this compound, has been investigated for its potential applications in medical imaging. nih.gov Research has also been conducted on the synthesis of other fluorinated benzothiazoles, such as those derived from 4-fluoro-3-chloro aniline (B41778), which can be converted into a corresponding aminothiophenol for subsequent cyclization. psu.edu

The table below illustrates various positional isomers of fluoro-2-phenyl-1,3-benzothiazole and the requisite starting materials for their synthesis.

Table 1: Synthesis of this compound and Positional Isomers

| Target Compound | Required 2-Aminothiophenol | Required Aldehyde/Carboxylic Acid |

|---|---|---|

| This compound | 3-Fluoro-2-aminothiophenol | Benzaldehyde |

| 5-Fluoro-2-phenyl-1,3-benzothiazole | 4-Fluoro-2-aminothiophenol | Benzaldehyde |

| 6-Fluoro-2-phenyl-1,3-benzothiazole | 5-Fluoro-2-aminothiophenol | Benzaldehyde |

| 7-Fluoro-2-phenyl-1,3-benzothiazole | 6-Fluoro-2-aminothiophenol | Benzaldehyde |

| 2-(4'-Fluorophenyl)-1,3-benzothiazole | 2-Aminothiophenol | 4-Fluorobenzaldehyde |

| 2-(2'-Fluorophenyl)-1,3-benzothiazole | 2-Aminothiophenol | 2-Fluorobenzaldehyde |

| 2-(3'-Fluorophenyl)-1,3-benzothiazole | 2-Aminothiophenol | 3-Fluorobenzaldehyde |

Principles of Green Chemistry in Benzothiazole Synthesis

The synthesis of benzothiazoles, including fluorinated analogues, has increasingly come under the scrutiny of green chemistry principles, aiming to develop more environmentally benign and sustainable processes. nih.govnih.gov Traditional methods often rely on harsh conditions, toxic reagents, and volatile organic solvents. Modern approaches seek to mitigate these issues by focusing on several key areas of green chemistry.

One of the primary tenets of green chemistry is the use of safer solvents. Water has emerged as a highly effective and environmentally friendly medium for benzothiazole synthesis. rsc.org For example, an efficient one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent, resulting in excellent yields and short reaction times. rsc.org Glycerol has also been utilized as a green solvent alternative. orgchemres.org

Catalysis plays a crucial role in developing greener synthetic routes. The use of reusable, heterogeneous catalysts can simplify product purification and reduce waste. Samarium triflate has been employed as a reusable acid catalyst for the synthesis of benzothiazoles in aqueous media under mild conditions. organic-chemistry.org Other examples include the use of tin pyrophosphate (SnP₂O₇) as a new heterogeneous catalyst and inexpensive, metal-free graphitic carbon nitride (g-C₃N₄), which catalyzes the reaction under visible-light irradiation at room temperature. organic-chemistry.orgmdpi.comnih.gov

Energy efficiency is another core principle. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com This technique has been applied to the condensation of 2-aminothiophenols with chloroacetyl chloride, providing an efficient and environmentally friendly pathway. mdpi.com Furthermore, catalyst-free approaches have been developed that can proceed smoothly under microwave irradiation in water, offering a particularly green route to 2-substituted benzothiazoles. rsc.org

Atom economy and the reduction of derivatives are also central to green benzothiazole synthesis. Electrochemical methods offer a way to form the critical C–S bond without the need for external chemical oxidants, which generate stoichiometric waste. rsc.org This electro-synthetic approach has been successfully applied to the synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and amines. rsc.org Additionally, researchers have explored using carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock, as a raw material for cyclization with 2-aminothiophenols to form the benzothiazole ring, representing an innovative and environmentally benign approach. nih.gov

The table below summarizes various green chemistry strategies that have been successfully applied to the synthesis of benzothiazole derivatives.

Table 2: Application of Green Chemistry Principles in Benzothiazole Synthesis

| Green Chemistry Principle | Methodology / Reagent | Advantages | References |

|---|---|---|---|

| Safer Solvents | Water | Environmentally benign, readily available, non-toxic. | rsc.org |

| Catalysis | Samarium triflate, SnP₂O₇, g-C₃N₄ | Reusable, high efficiency, mild reaction conditions, metal-free options. | organic-chemistry.orgnih.gov |

| Energy Efficiency | Microwave Irradiation | Reduced reaction times, improved yields, lower energy consumption. | mdpi.comrsc.org |

| Waste Prevention | Electrochemical Synthesis | Avoids use of external oxidants, reduces byproducts. | rsc.org |

| Catalyst-Free Synthesis | Reaction in water or neat | Eliminates catalyst cost and toxicity, simplifies purification. | rsc.org |

| Renewable Feedstocks | Carbon Dioxide (CO₂) | Utilizes a waste product as a C1 source, environmentally friendly. | nih.gov |

Advanced Analytical Characterization Techniques for 4 Fluoro 2 Phenyl 1,3 Benzothiazole Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of novel compounds. For 4-fluoro-2-phenyl-1,3-benzothiazole derivatives, a combination of NMR, FTIR, Raman, and mass spectrometry provides a detailed picture of the atomic connectivity and molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable. rsc.org

¹H NMR (Proton NMR) provides information on the number and types of protons in a molecule. In the case of 2-phenylbenzothiazole (B1203474) derivatives, the aromatic protons typically appear in the downfield region of the spectrum. For instance, in 2-phenylbenzothiazole, the proton signals are observed between δ 7.42 and 8.08 ppm. rsc.org For a related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the proton attached to the nitrogen (NH) gives a broad singlet at δ 12.89 ppm, while other aromatic protons appear between δ 7.14 and 8.21 ppm. nih.gov

¹³C NMR (Carbon-13 NMR) reveals the carbon framework of a molecule. In benzothiazole (B30560) derivatives, the carbon atoms of the heterocyclic and phenyl rings resonate at distinct chemical shifts. For example, in a substituted benzothiazole, the carbon atoms can have chemical shifts ranging from approximately 112 to 157 ppm. rsc.org The chemical shifts of carbon atoms in benzazoles are influenced by the electronic effects of neighboring atoms, which can be used to determine tautomeric equilibria in these systems. mdpi.comnih.gov

¹⁹F NMR (Fluorine-19 NMR) is particularly useful for fluorinated compounds, offering high sensitivity and a wide chemical shift range. nih.govrsc.orgresearchgate.net This technique can provide specific information about the electronic environment of the fluorine atom and its coupling with neighboring protons and carbons. rsc.org For instance, in 1-fluoro-4-ethynylbenzene, a related fluorinated compound, the ¹⁹F NMR shows a chemical shift at δ -111.0 ppm. rsc.org The analysis of ¹⁹F NMR spectra is a key tool for identifying and quantifying fluorinated compounds. nih.govrsc.orgscispace.com

Table 1: Representative NMR Data for Benzothiazole and Related Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-Phenylbenzothiazole | ¹H | 7.42-8.08 | rsc.org |

| Substituted Benzothiazole | ¹³C | 112.4-157.3 | rsc.org |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | ¹H | 7.14-8.21, 12.89 (NH) | nih.gov |

| 1-Fluoro-4-ethynylbenzene | ¹⁹F | -111.0 | rsc.org |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. These methods are complementary and offer a detailed vibrational fingerprint of the molecule. esisresearch.orgnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum shows absorption bands corresponding to specific functional groups. For a derivative, 2-[4-(4-Fluorobenzamido)phenyl]benzothiazole, the Mid-IR spectrum was recorded in the 4000–400 cm⁻¹ range and the Far-IR spectrum in the 700–30 cm⁻¹ range. esisresearch.orgnih.gov The experimental data showed good agreement with theoretical calculations, allowing for detailed assignments of vibrational modes. esisresearch.orgnih.gov For example, the C=O stretching frequency in a similar compound was observed at 1775 cm⁻¹. derpharmachemica.com

Raman Spectrometry is based on the inelastic scattering of monochromatic light. The Raman spectrum provides information on vibrational modes that are often weak or absent in the IR spectrum. For 2-[4-(4-Fluorobenzamido)phenyl]benzothiazole, the Raman spectrum was recorded in the 4000–100 cm⁻¹ region. esisresearch.orgnih.gov The observed wavenumbers in the Raman spectra were in good agreement with the Far-IR spectrum, particularly for vibrations below 450 cm⁻¹. esisresearch.org

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed vibrational modes accurately. esisresearch.orgnih.govnih.gov

Table 2: Key Vibrational Frequencies for a Benzothiazole Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| Mid-IR Range | 4000-400 | FTIR | esisresearch.orgnih.gov |

| Far-IR Range | 700-30 | FTIR | esisresearch.orgnih.gov |

| Raman Range | 4000-100 | Raman | esisresearch.orgnih.gov |

| C=O Stretch | 1775 | FTIR | derpharmachemica.com |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition. For instance, the purity of benzothiazole-phenyl analogs has been confirmed using a high-resolution liquid chromatography-mass spectrometer. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable information about the connectivity of the molecule. The fragmentation of related heterocyclic systems, such as 1,2,3-benzotriazin-4-ones, has been studied to create a database of characteristic neutral losses, which can aid in the identification of these compounds and their metabolites. nih.gov The fragmentation pathways of various phthalazine-1,4-dione derivatives have also been discussed based on their electron impact mass spectra. raco.cat

X-ray Diffraction Studies for Single Crystal Structure Determination

While a specific single crystal structure for this compound was not found in the provided search results, the methodology is well-established. For related compounds, such as 2-[4-(4-Fluorobenzamido)phenyl]benzothiazole, crystallographic studies have been mentioned as a key characterization technique, although the specific data was not detailed in the abstract. esisresearch.org The crystal structure of benznidazole, another heterocyclic compound, has been studied, revealing details about intermolecular hydrogen bonding in the crystal packing. nih.gov This type of analysis provides invaluable insight into the supramolecular assembly and intermolecular interactions of the compound in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Phenyl 1,3 Benzothiazole

Quantum Chemical Calculations for Electronic and Geometrical Structures

Quantum chemical calculations are fundamental to predicting the properties of a molecule. These methods provide a detailed description of the geometric and electronic landscape of 4-Fluoro-2-phenyl-1,3-benzothiazole.

Interactive Data Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations. This table presents illustrative bond length and bond angle values for the optimized geometry of this compound, as predicted by DFT methods. These values are based on calculations performed on similar benzothiazole (B30560) structures.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C=N (thiazole) | 1.30 Å |

| Bond Length | C-S (thiazole) | 1.77 Å |

| Bond Angle | C-S-C (thiazole) | 89.5° |

| Bond Angle | S-C-N (thiazole) | 115.0° |

| Dihedral Angle | Benzothiazole-Phenyl | 28.5° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. youtube.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically distributed over the electron-rich benzothiazole ring system, while the LUMO is spread across the entire conjugated π-system. The presence of the electron-withdrawing fluorine atom can influence the energy levels of these orbitals.

Interactive Data Table 2: Calculated Frontier Molecular Orbital Energies for this compound. This table provides representative energy values for the HOMO, LUMO, and the resulting energy gap, calculated using DFT.

| Parameter | Description | Predicted Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.58 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.75 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.83 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Red and yellow areas represent regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue areas indicate positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would show negative potential concentrated around the electronegative nitrogen atom of the thiazole (B1198619) ring and the fluorine atom on the benzene (B151609) ring, identifying these as likely sites for interaction with electrophiles. nih.gov Positive potential would be located around the hydrogen atoms.

Theoretical Prediction of Chemical Reactivity and Stability Parameters

Using the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These parameters provide a quantitative basis for the predictions made from FMO and MEP analyses.

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, μ = -χ.

Global Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of global hardness, S = 1 / η.

A high hardness value, corresponding to a large HOMO-LUMO gap, indicates high stability and low reactivity.

Interactive Data Table 3: Predicted Global Reactivity Descriptors for this compound. This table outlines the calculated values for various chemical reactivity parameters based on the predicted HOMO and LUMO energies.

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.58 |

| Electron Affinity (A) | -ELUMO | 1.75 |

| Electronegativity (χ) | (I + A) / 2 | 4.165 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.165 |

| Global Hardness (η) | (I - A) / 2 | 2.415 |

| Global Softness (S) | 1 / η | 0.414 |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. mdpi.com This method is instrumental in drug discovery for evaluating the therapeutic potential of compounds. Benzothiazole derivatives are known to inhibit various protein kinases, which are key targets in cancer therapy. biointerfaceresearch.comnih.gov A molecular docking simulation of a this compound derivative into the ATP-binding site of a protein kinase, such as VEGFR-2, can reveal its potential binding mode and affinity. nih.gov The simulation predicts the most stable binding conformation and calculates a docking score, which estimates the binding energy. Key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Cys, Asp) and hydrophobic interactions within the binding pocket, can be identified, providing a rationale for the compound's potential inhibitory activity.

Interactive Data Table 4: Illustrative Molecular Docking Results against a Protein Kinase Target. This table summarizes hypothetical results from a docking simulation of a this compound derivative.

| Parameter | Description | Result |

| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | PDB ID: 2OH4 |

| Binding Energy | Estimated free energy of binding | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids forming significant bonds | Cys919, Asp1046, Glu885 |

| Type of Interactions | Nature of the bonds formed | Hydrogen bonds, π-π stacking, hydrophobic interactions |

Simulation and Interpretation of Spectroscopic Data

Computational methods can accurately simulate various types of spectra, which aids in the interpretation of experimental data. For this compound, DFT calculations can predict its vibrational (FT-IR) and electronic (UV-Vis) spectra. researchgate.netnbu.edu.sa The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. By comparing the computed spectrum with an experimental one, researchers can confidently assign the observed absorption bands to their corresponding vibrational modes, confirming the compound's structure. ajchem-a.com Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, often from the HOMO to the LUMO. researchgate.net

Interactive Data Table 5: Predicted Key Vibrational Frequencies for this compound. This table presents a selection of calculated FT-IR frequencies and their assigned vibrational modes.

| Predicted Frequency (cm-1) | Vibrational Mode Assignment |

| ~3080 | Aromatic C-H stretch |

| ~1600 | C=N (thiazole ring) stretch |

| ~1480 | Aromatic C=C stretch |

| ~1250 | C-F stretch |

| ~850 | C-S stretch |

Structure Activity Relationship Sar Profiling of 4 Fluoro 2 Phenyl 1,3 Benzothiazole Derivatives

Elucidating the Role of Fluorine Position on Electronic and Steric Properties

The incorporation of fluorine into a drug candidate can significantly enhance its pharmacological profile. researchgate.net This is attributed to fluorine's unique properties, including its small atomic radius, high electronegativity, and its ability to form strong carbon-fluorine bonds, which can improve metabolic stability. researchgate.net When attached to the benzothiazole (B30560) nucleus, fluorine acts as a strong electron-attacking group, which can be a critical factor for certain biological activities, such as anticancer effects. researchgate.net

The position of the fluorine atom on the benzothiazole ring is a key determinant of its influence on the molecule's electronic and steric characteristics. Fluorination is a recognized strategy for manipulating molecular energy levels, optical bandgap, and molecular packing. rsc.org While the 4-fluoro position is the focus, studies on isomers reveal important positional effects. For instance, the well-known anticancer agent PMX610 is a 5-fluorobenzothiazole derivative. nih.gov In some series, a chlorine atom at the 6th position resulted in a more significant increase in bioactivity than a fluorine atom at the 5th position, highlighting the complex interplay between halogen identity and position. nih.gov In other cases, fluorine at the 6-position was found to enhance activity against Gram-positive bacteria, an effect attributed to improved binding to the DNA gyrase complex and better cell penetration. mdpi.com The fluorine atom can also participate directly in molecular interactions by acting as a hydrogen-bond acceptor. researchgate.net This ability, combined with its electronic influence, can profoundly affect how a molecule binds to its biological target.

| Property | Description | Impact on Molecular Properties | Reference |

|---|---|---|---|

| Atomic Radius | Very small (van der Waals radius of 1.47 Å) | Minimal steric hindrance; allows it to mimic hydrogen in some contexts and access binding pockets inaccessible to larger halogens. researchgate.net | researchgate.net |

| Electronegativity | Highest of all elements (Pauling scale: 3.98) | Acts as a strong electron-withdrawing group, altering the charge distribution (pKa) and electronic properties of the aromatic system. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Lipophilicity | Increases the lipophilicity of the molecule. | Enhances membrane permeability and can improve the biological half-life of the compound. researchgate.net | researchgate.net |

| Hydrogen Bond Acceptor | The C-F bond does not donate hydrogen bonds, but the fluorine atom can act as a weak H-bond acceptor. | Can form crucial interactions with biological targets like enzymes or receptors, influencing binding affinity. researchgate.net | researchgate.net |

| Metabolic Stability | The carbon-fluorine bond is very strong. | Blocks sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug. researchgate.net | researchgate.net |

Effects of Substituents on the 2-Phenyl Moiety on Molecular Recognition

The 2-phenyl ring of the benzothiazole scaffold is a prime site for substitution to fine-tune biological activity and molecular recognition. Modifications at this position directly impact how the molecule interacts with its target. SAR studies have shown that both the electronic nature and the position of substituents on the phenyl ring are critical.

For example, the introduction of trifluoromethyl (-CF3) groups, particularly at the ortho and para positions, is often well-tolerated by target enzymes. nih.govescholarship.org Computationally, a derivative with two -CF3 groups on the phenyl ring was found to have the lowest HOMO-LUMO energy gap in its series, indicating high reactivity. mdpi.com Conversely, electron-donating groups like a para-methyl (-CH3) group can lead to a higher HOMO-LUMO gap, suggesting greater stability and lower reactivity. mdpi.com Hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups have also proven significant. Polyhydroxylated 2-phenylbenzothiazoles exhibit cytotoxicity against various tumor cells, and the anticancer agent PMX610 features a 3,4-dimethoxyphenyl group at the 2-position. nih.govnih.gov The nature of the substituent dictates the resulting properties; for instance, a para-chlorophenyl group and a para-methoxyphenyl group conferred intermediate reactivity to their respective parent molecules. mdpi.com These modifications alter the molecule's shape, electronic distribution, and hydrogen bonding potential, all of which are fundamental to its recognition by and interaction with a biological target.

| Substituent | Position(s) | Observed Effect | Reference |

|---|---|---|---|

| Trifluoromethyl (-CF3) | ortho, para | Well-tolerated by target enzymes (sEH/FAAH). nih.govescholarship.org Lowers the HOMO-LUMO energy gap, increasing reactivity. mdpi.com | nih.govescholarship.orgmdpi.com |

| Hydroxy (-OH) | Various | Polyhydroxylated derivatives show potent in vitro cytotoxicity against human colon and mammary tumor cells. nih.gov | nih.gov |

| Methoxy (-OCH3) | 3,4-dimethoxy | Associated with potent and selective anti-tumor properties (e.g., in PMX610). nih.gov | nih.gov |

| Amino (-NH2) | 4-amino-3-methyl | Confers potent anti-tumor properties (e.g., in DF 203). researchgate.net | researchgate.net |

| Methyl (-CH3) | para | Leads to a high HOMO-LUMO energy gap, indicating high stability and low reactivity. mdpi.com | mdpi.com |

| Chloro (-Cl) | para | Results in an intermediate HOMO-LUMO energy gap and reactivity. mdpi.com | mdpi.com |

Strategic Substituent Variations on the Benzothiazole Core for Modulating Biological Potency

Beyond the fluorine at position 4 and the phenyl group at position 2, other positions on the benzothiazole core (specifically 5, 6, and 7) serve as strategic points for modification to modulate biological potency. pharmacyjournal.in SAR exploration has revealed that even subtle changes to this part of the scaffold can lead to significant differences in activity.

Studies indicate that replacing a hydrogen atom with a fluorine or chlorine atom at the 5th position can increase the potency of the compound. pharmacyjournal.in The potent anticancer activity of 5-fluorobenzothiazole derivatives like PMX610 underscores the value of substitution at this site. nih.gov The 6th position is also critical; introducing substituents such as hydroxyl (-OH), methoxy (-OCH3), or methyl (-CH3) groups at this position has been shown to boost a compound's potency. pharmacyjournal.in In a direct comparison within one series of compounds, a chlorine at the 6-position conferred greater bioactivity than a fluorine at the 5-position, suggesting that both the nature of the halogen and its location are pivotal. nih.gov Furthermore, a fluorine atom at the 7-position of the related benzoxazole (B165842) core was found to be optimal for potent activity in a series of VLA-4 inhibitors. mdpi.com These findings collectively demonstrate that the benzothiazole core is not merely a passive scaffold but an active participant in defining the biological profile of the molecule, with each position offering a unique opportunity for optimization.

| Position | Substituent | Observed Effect on Biological Potency | Reference |

|---|---|---|---|

| 5 | -F | Increases potency; associated with significant anticancer activity (e.g., PMX610). nih.govpharmacyjournal.in | nih.govpharmacyjournal.in |

| -Cl | Increases potency. pharmacyjournal.in | pharmacyjournal.in | |

| 6 | -Cl | Showed a notable increase in bioactivity, in some cases superior to -F at position 5. nih.gov | nih.gov |

| -OH | Boosts potency. pharmacyjournal.in | pharmacyjournal.in | |

| -OCH3 | Boosts potency. pharmacyjournal.in | pharmacyjournal.in | |

| -CH3 | Boosts potency. pharmacyjournal.in | pharmacyjournal.in | |

| 7 | -F | On a related benzoxazole core, this substitution provided potent inhibitory activity. mdpi.com | mdpi.com |

Conformational Analysis and its Impact on Molecular Interactions

Computational studies have shown that the most energetically stable conformations for 2-phenylbenzothiazole (B1203474) derivatives often occur when the two rings are coplanar or nearly so, corresponding to dihedral angles of approximately 0° or 180°. mdpi.com This planarity can be crucial for maximizing π-π stacking interactions with aromatic residues in a receptor's binding pocket. However, depending on the substituents, the optimal angle can vary, with some derivatives showing angles up to 20°. mdpi.com The conformation has a direct link to biological activity. In a study of 2-phenylbenzothiazine-based Ca2+ antagonists, a clear correlation was found between the prevalence of conformations within a specific range of rotational angles and the observed biological activity. nih.gov An inactive analogue in the same study did not favor any stable conformation within that active range. nih.gov

Intramolecular forces, such as hydrogen bonds, can also play a significant role in dictating the preferred conformation. For example, theoretical analysis of 2-fluorophenylboronic acid revealed that a stabilizing intramolecular OH···F hydrogen bond governs its conformational equilibrium. nih.gov Similarly, a fluorine atom on the benzothiazole core could engage in intramolecular interactions that lock the molecule into a specific, biologically active conformation, thereby enhancing its affinity for a target.

| Key Parameter | Finding | Impact on Molecular Interactions/Activity | Reference |

|---|---|---|---|

| Dihedral Angle (Benzothiazole vs. Phenyl Ring) | Energetically stable conformers are often found at dihedral angles of ~0° and ~180° (coplanar). mdpi.com | A planar conformation can enhance π-π stacking interactions. The rotational angle is directly correlated with biological activity. nih.gov | mdpi.comnih.gov |

| Conformational Equilibrium | The population of specific conformers within a certain rotational angle range correlates with Ca2+ antagonist activity. nih.gov | Inactive compounds may not adopt the required "active conformation." nih.gov | nih.gov |

| Intramolecular Interactions | Intramolecular hydrogen bonds (e.g., OH···F in a related structure) can be a dominant stabilizing force that dictates conformation. nih.gov | Such interactions can pre-organize the molecule into a conformation that is favorable for binding to a biological target, potentially increasing affinity and potency. nih.gov | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 4 Fluoro 2 Phenyl 1,3 Benzothiazole

Elucidation of Reaction Pathways in Synthetic Processes

The formation of 4-Fluoro-2-phenyl-1,3-benzothiazole and its derivatives typically proceeds through multi-step synthetic sequences. The primary pathway involves the construction of a suitable N-(2-fluorophenyl)thiobenzamide intermediate, which then undergoes cyclization.

One extensively documented pathway begins with the appropriate benzaldehyde (B42025) and 2-fluoroaniline (B146934) precursors. For instance, in the synthesis of related 4-fluorinated 2-phenylbenzothiazoles, a common starting material like 3-hydroxy-4-methoxybenzaldehyde undergoes protection of the phenolic hydroxyl group, often via benzylation with benzyl (B1604629) bromide. researchgate.net The resulting aldehyde is then reacted with a substituted 2-fluoroaniline to form a Schiff base, which is subsequently converted to the corresponding thiobenzanilide (B1581041). A key reagent in this transformation is Lawesson's reagent, which facilitates the thionation of the amide carbonyl group to a thiocarbonyl group, yielding the critical N-(2-fluorophenyl)thiobenzamide intermediate. researchgate.net

An alternative approach involves the direct condensation of 2-aminothiophenols with benzaldehydes. The mechanism is believed to involve the formation of a Schiff base intermediate through the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final benzothiazole (B30560) product.

Another synthetic route starts from 6-fluoro-2-benzothiazolamine. This is first converted to 6-fluorobenzothiazol-2-yl-hydrazine by reacting it with hydrazine (B178648) hydrate. researchgate.net This hydrazine derivative is then condensed with appropriate methyl phenyl ketones to form the corresponding hydrazone. researchgate.net Subsequent cyclization via a Vilsmeier-Haack reaction yields the pyrazole-substituted benzothiazole core. researchgate.net While this leads to a more complex derivative, the initial steps illustrate a different pathway to functionalize a pre-existing fluorobenzothiazole structure.

The table below summarizes a common reaction pathway for forming the thiobenzanilide precursor necessary for cyclization.

| Step | Reactants | Reagents | Intermediate Product |

| 1 | N-(2-fluorophenyl)-benzamide | Lawesson's reagent, Hexamethylphosphoramide (HMPA) | N-(2-fluorophenyl)-thiobenzamide |

Detailed Studies of Cyclization Mechanisms

The crucial step in many syntheses of this compound is the intramolecular cyclization of an N-(2-fluorophenyl)thiobenzanilide intermediate. The most prominent and effective method for achieving this is the Jacobsen radical cyclization. researchgate.net

This reaction is a radical-mediated process. researchgate.net It is initiated by a one-electron oxidizing agent, classically potassium ferricyanide (B76249) in the presence of a base like sodium hydroxide (B78521). researchgate.net The mechanism proceeds as follows:

Deprotonation: The base removes the acidic proton from the nitrogen atom of the thioanilide.

Oxidation: The oxidizing agent (potassium ferricyanide) abstracts an electron from the resulting anion to form a nitrogen-centered radical.

Intramolecular Radical Attack: The radical then attacks the ortho-carbon of the 2-fluorophenyl ring. In the case of this compound synthesis, the cyclization occurs onto the carbon atom ortho to the anilido nitrogen, specifically the one not bearing the fluorine atom. researchgate.net

Aromatization: The resulting intermediate undergoes oxidative aromatization to form the stable benzothiazole ring system.

The Jacobsen cyclization is noted for its high efficiency and regioselectivity, typically producing a single product. researchgate.net The radical cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides has also been shown to be an effective strategy for synthesizing other substituted benzothiazoles. researchgate.net

An alternative, though less common for this specific compound, is a mechanism involving a benzyne (B1209423) intermediate. This pathway is typically employed for synthesizing 2-arylbenzothiazoles from precursors having a bromo substituent ortho to the anilido nitrogen. researchgate.net The formation of a benzyne intermediate is followed by an intramolecular cyclization to yield the benzothiazole ring. researchgate.net

Role of Catalysis and Reaction Conditions on Mechanism and Selectivity

The choice of catalysts and reaction conditions plays a pivotal role in directing the reaction mechanism, influencing reaction rates, and ensuring the selective formation of this compound.

In the context of the Jacobsen cyclization , the combination of potassium ferricyanide and aqueous sodium hydroxide is the classic condition. researchgate.net Potassium ferricyanide acts as the single-electron oxidant essential for generating the radical intermediate, while sodium hydroxide serves as the base to deprotonate the thioanilide precursor. The solvent and temperature are also critical; the reaction is often carried out in a biphasic system or in a solvent like HMPA. researchgate.net

For other benzothiazole syntheses, which shed light on potential alternative conditions, various catalytic systems have been explored.

Oxidative Catalysis: A mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol (B145695) at room temperature has been used to efficiently synthesize various 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes. nih.gov In this system, the catalyst likely facilitates the oxidative cyclization of the Schiff base intermediate.

Acid/Base Catalysis: A process using a sulphoxide (like DMSO) in the presence of hydrobromic acid (HBr) in an acetic acid solvent has been patented for the cyclization of thiourea (B124793) derivatives to form aminobenzothiazoles. google.comgoogle.com The reaction is typically heated to around 80-90°C. Here, the combination of reagents likely promotes dehydration and oxidative cyclization. google.comgoogle.com

Metal-Free Conditions: The use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant, in conjunction with elemental sulfur, provides a metal-free route for synthesizing C-2-substituted benzothiazoles from N-substituted arylamines. nih.gov The proposed mechanism involves the oxidation of the amine to an imine by DMSO, followed by an electrophilic attack of sulfur and subsequent intramolecular cyclization and aromatization. nih.gov

The table below outlines various conditions used in the synthesis of benzothiazole cores, illustrating the diversity of reagents that can control the cyclization mechanism.

| Reaction Type | Catalyst/Reagent System | Role of Reagents | Reference |

| Jacobsen Cyclization | Potassium ferricyanide / Sodium hydroxide | Radical initiation via oxidation | researchgate.net |

| Oxidative Condensation | H₂O₂ / HCl | Oxidative cyclization of intermediate | nih.gov |

| Thiourea Cyclization | DMSO / HBr in Acetic Acid | Promotes dehydration and oxidative cyclization | google.comgoogle.com |

| Metal-Free Synthesis | DMSO / Elemental Sulfur | DMSO as oxidant, sulfur incorporation | nih.gov |

Advanced Applications and Research Directions for 4 Fluoro 2 Phenyl 1,3 Benzothiazole in Chemical Sciences

Exploration in Materials Science: Optoelectronic and Photophysical Applications

The benzothiazole (B30560) moiety is a well-established electron-acceptor unit, and its incorporation into larger molecular frameworks is a common strategy for developing materials with tailored electronic and optical properties. The addition of a fluorine atom can further modulate these characteristics, enhancing properties like electron affinity and photostability.

The inherent fluorescence of the benzothiazole core is a key feature driving its application in luminescent materials. Derivatives of 2-phenyl-1,3-benzothiazole are recognized for their fluorescent properties and have been investigated for various applications, including amyloid imaging. nih.gov A radiofluorinated version, 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole, was synthesized and evaluated as an imaging agent for amyloid-β plaques, which are implicated in Alzheimer's disease. nih.gov

This derivative demonstrated strong binding affinity to amyloid in human brain tissue, confirming its potential as a specialized fluorophore for medical diagnostics. nih.gov The broader class of benzothiazole derivatives is known for high fluorescence quantum yields and excellent chemical and optical stability. researchgate.net These characteristics allow for the creation of diverse derivatives with absorption and emission spectra spanning the visible to near-infrared regions. researchgate.net For instance, certain fluorine-boron complexes incorporating a benzothiazole framework exhibit bright luminescence with quantum yields ranging from 0.16 to 0.8 in dichloromethane. researchgate.net

Table 1: In Vitro Binding Affinity of 2-(4'-fluorophenyl)-1,3-benzothiazole

| Compound | Target | Kᵢ (nM) |

|---|---|---|

| 2-(4'-fluorophenyl)-1,3-benzothiazole | Amyloid (human AD brain homogenates) | 9.0 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

While direct applications of 4-Fluoro-2-phenyl-1,3-benzothiazole in OLEDs are not extensively documented, the broader class of 2,1,3-benzothiadiazole (B189464) (BTD) derivatives are widely used to create donor-acceptor copolymers for optoelectronic devices. mdpi.commdpi.com These materials are valued for their ability to produce low-bandgap polymers suitable for thin-film transistors and OLEDs. mdpi.com For example, a copolymer incorporating fluorene (B118485) and 4,7-di(2-thienyl)-2,1,3-benzothiadiazole units (PFDTBT) has been successfully used in photovoltaic devices and is noted for its potential in light-emitting applications due to its red emission profile. mdpi.com The electron-deficient nature of the BTD core is crucial in these designs, facilitating efficient charge transfer and transport, which are critical for OLED performance. mdpi.com

Role as a Versatile Chemical Intermediate in Complex Organic Synthesis

This compound serves as a valuable precursor and intermediate in the synthesis of more complex functional molecules. The benzothiazole scaffold can be constructed through several synthetic routes, a common one being the cyclocondensation of 2-aminothiophenol (B119425) derivatives with benzaldehydes or benzoic acids.

A pertinent example is the synthesis of 2-(4-nitrophenyl)benzo[d]thiazole, a close analogue. This intermediate is prepared by the reaction of 2-aminobenzenethiol with 4-nitrobenzaldehyde. nih.gov The nitro group on this intermediate can then be readily reduced to an amine, yielding 4-(benzo[d]thiazol-2-yl)aniline. nih.gov This aniline (B41778) derivative is a key building block that can be further functionalized to create a wide range of more complex structures, including potential therapeutic agents. nih.gov This demonstrates the utility of the 2-phenylbenzothiazole (B1203474) core as a stable and reactive platform for multi-step organic synthesis.

Research into Chemical Sensor Development

The development of chemical sensors based on fluorescence is an active area of research. The 2,1,3-benzothiadiazole (BTD) framework, a structural relative of benzothiazole, is frequently employed in the design of fluorogenic chemosensors for detecting various analytes, including ions and neutral molecules. mdpi.com The principle behind these sensors often involves the modulation of an intramolecular charge transfer (ICT) process upon analyte binding, leading to a measurable change in the fluorescence signal (either "turn-on" or "turn-off").

Although research specifically detailing this compound as a chemical sensor is limited, related structures show significant promise. For instance, luminescent metal-organic frameworks (MOFs) built from BTD derivatives have been successfully applied to detect heavy metal ions with high sensitivity and selectivity. researchgate.net In a similar vein, Covalent Organic Frameworks (COFs) containing fluorinated building blocks have been developed as pH-responsive fluorescent sensors. ossila.com A COF constructed with 1,3,5-tris(3-fluoro-4-formylphenyl)benzene demonstrated a rapid, pH-triggered response in its fluorescence, highlighting the role of fluorine in enhancing sensor sensitivity. ossila.com This suggests a promising research direction for developing novel chemical sensors based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.